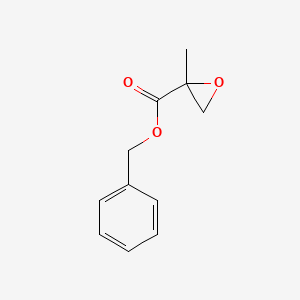

Benzyl 2-methyloxirane-2-carboxylate

説明

BenchChem offers high-quality Benzyl 2-methyloxirane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyloxirane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(8-14-11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAUPXKBRVORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 2-Methyloxirane-2-carboxylate

This guide provides a comprehensive overview of the synthetic protocols for obtaining benzyl 2-methyloxirane-2-carboxylate, a valuable epoxide intermediate in organic synthesis and drug development. The methodologies presented are grounded in established chemical principles, offering researchers and professionals a robust framework for its preparation and characterization.

Introduction: The Significance of Substituted Oxiranes

Benzyl 2-methyloxirane-2-carboxylate belongs to the class of α,β-epoxy esters, also known as glycidic esters. These compounds are highly sought-after building blocks due to the inherent reactivity of the epoxide ring, which allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. This reactivity profile makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. For instance, related oxirane-2-carboxylates serve as precursors to β-hydroxy esters, which are common structural motifs in biologically active compounds. The benzyl ester functionality offers the advantage of straightforward removal through hydrogenolysis, a mild deprotection strategy compatible with a wide range of functional groups.

Primary Synthetic Pathway: The Darzens Condensation

The most established and reliable method for the synthesis of benzyl 2-methyloxirane-2-carboxylate is the Darzens condensation (also known as the Darzens reaction or glycidic ester condensation).[1][2] This reaction involves the base-mediated condensation of a ketone with an α-haloester to form an α,β-epoxy ester.[1][3]

Mechanistic Insights

The Darzens reaction proceeds through a well-understood mechanism that begins with the deprotonation of the α-carbon of the haloester by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the epoxide ring.[2] The choice of base is critical and is often an alkoxide corresponding to the ester to prevent transesterification.[4]

Experimental Workflow: Darzens Condensation

Caption: Workflow for the Darzens synthesis of benzyl 2-methyloxirane-2-carboxylate.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the Darzens condensation.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Benzyl 2-chloroacetate | C₉H₉ClO₂ | 184.62 | 10.0 g | 1.0 |

| Acetone | C₃H₆O | 58.08 | 1.5 - 2.0 equiv. | 1.5 - 2.0 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 equiv. | 1.1 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | As solvent | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For extraction | - |

| Saturated brine solution | NaCl(aq) | - | For washing | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying | - |

| Silica gel | SiO₂ | - | For chromatography | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl 2-chloroacetate (1.0 eq) and acetone (1.5-2.0 eq) dissolved in anhydrous ethanol.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Base Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-40 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl 2-methyloxirane-2-carboxylate.

Alternative Synthetic Route: Epoxidation of Benzyl Methacrylate

An alternative approach to the synthesis of benzyl 2-methyloxirane-2-carboxylate is the epoxidation of the corresponding α,β-unsaturated ester, benzyl methacrylate.[1] This method avoids the use of α-haloesters and strong bases required for the Darzens reaction.

Mechanistic Considerations

The epoxidation of alkenes is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and the corresponding carboxylic acid as a byproduct. Other epoxidizing agents, such as hydrogen peroxide in the presence of a catalyst, can also be employed.[4][5] For electron-deficient alkenes like benzyl methacrylate, the reaction may require more forcing conditions or specific catalysts.

General Experimental Workflow: Epoxidation

Caption: General workflow for the epoxidation of benzyl methacrylate.

General Protocol Outline

-

Dissolution: Dissolve benzyl methacrylate in a suitable solvent, such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Epoxidizing Agent Addition: Add the epoxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess peroxy acid, followed by washing with an aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography.

Product Characterization: A Self-Validating System

To ensure the successful synthesis of benzyl 2-methyloxirane-2-carboxylate, a thorough characterization of the final product is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3-7.4 ppm and the benzylic CH₂ protons around 5.2 ppm), the methyl group on the oxirane ring (a singlet around 1.5-1.6 ppm), and the diastereotopic protons of the oxirane ring (two doublets in the range of 2.8-3.2 ppm).[6][7]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the benzyl group, and the quaternary and tertiary carbons of the epoxide ring (typically in the 50-60 ppm range).[6][7][8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹, and characteristic bands for the C-O-C stretching of the epoxide ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by determining its exact mass.

Safety and Handling

Darzens Reaction:

-

The bases used, such as sodium ethoxide, are corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.

-

α-Haloesters are lachrymators and should be handled with care in a well-ventilated area.[1]

-

The reaction can be exothermic, especially during the addition of the base. Proper temperature control is crucial.[9]

Epoxidation:

-

Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Avoid grinding or subjecting them to shock.

-

Reactions involving peroxy acids can also be exothermic.

General Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Conduct all reactions in a well-ventilated fume hood.

-

Ensure that all glassware is dry, as the reactions are sensitive to moisture.

References

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

-

Darzens Reaction: Mechanism, Variations & Applications - PSIBERG. (2024, January 8). Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE. (2025, April 2). VNUHCM Journal of Science and Technology Development.

-

Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

- US20150252146A1 - Method for producing modified epoxy(meth)acrylate resins, and the use thereof - Google Patents. (2015, September 10).

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI. (2025, March 24). Retrieved from [Link]

-

Safety guide for conducting chemical reactions at home - MEL Science. (2017, October 17). Retrieved from [Link]

- WO2014079856A1 - Method for producing modified epoxy(meth)acrylate resins, and the use thereof - Google Patents. (n.d.).

- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry, 4, 44.

-

13.5 Synthesis of Epoxides | Organic Chemistry - YouTube. (2021, January 30). Retrieved from [Link]

-

3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ETHYL β,β-PENTAMETHYLENEGLYCIDATE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.). Retrieved from [Link]

-

Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - MDPI. (2024, September 13). Retrieved from [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. (2008, November 26). Retrieved from [Link]

-

One-pot synthesis of epoxides from benzyl alcohols and aldehydes - Beilstein Journals. (2018, September 3). Retrieved from [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - Semantic Scholar. (2008, November 26). Retrieved from [Link]

- EP0455533B1 - Process for the production of benzyl methacrylate and its aromatic ring substituted halogenated and alkylated derivatives - Google Patents. (n.d.).

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. psiberg.com [psiberg.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. jst-ud.vn [jst-ud.vn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Safety guide for conducting chemical reactions at home | MEL Chemistry [melscience.com]

Executive Summary: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl 2-methyloxirane-2-carboxylate

Benzyl 2-methyloxirane-2-carboxylate is a member of the glycidic ester family, a class of compounds renowned for their utility as versatile intermediates in modern organic synthesis. Characterized by a strained three-membered epoxide ring directly attached to a carboxylate group, this molecule combines latent reactivity with functionality that is pivotal for constructing complex molecular architectures. The presence of the 2-methyl group introduces an additional stereocenter and steric influence, modulating the molecule's reactivity and providing a key chiral handle for asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, primary synthetic routes, and key reactive transformations, offering researchers and drug development professionals a foundational understanding of its potential as a strategic building block.

Physicochemical and Structural Properties

While a specific, dedicated CAS number for Benzyl 2-methyloxirane-2-carboxylate is not prominently listed in major chemical databases, its identity is unequivocally defined by its structure. Its properties can be reliably predicted based on its constituent functional groups: the benzyl ester, the trisubstituted oxirane, and the quaternary carbon center.

| Property | Value / Description | Source / Method |

| IUPAC Name | Benzyl 2-methyloxirane-2-carboxylate | IUPAC Nomenclature |

| Synonyms | Benzyl 2-methylglycidate | Common Nomenclature |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| CAS Number | Not explicitly assigned; related to Benzyl oxirane-2-carboxylate (CAS 70347-93-2) | Database Search[1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid | Extrapolation |

| Key Features | Contains a reactive epoxide ring, a benzyl protecting group, and a chiral quaternary center. | Structural Analysis |

Spectroscopic Profile: A Predictive Analysis

No publicly archived experimental spectra for Benzyl 2-methyloxirane-2-carboxylate are available. However, a detailed and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures.[3][4][5]

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group.[6] ~5.20 ppm (s, 2H): Methylene protons (-CH₂) of the benzyl group.[7] ~3.0 ppm & ~2.8 ppm (d, 1H each, J ≈ 4-5 Hz): Diastereotopic methylene protons on the oxirane ring (C3). ~1.6 ppm (s, 3H): Methyl protons (-CH₃) at the C2 position. |

| ¹³C NMR | ~169-172 ppm: Carbonyl carbon (C=O) of the ester. ~135 ppm: Quaternary aromatic carbon of the benzyl group. ~128-129 ppm: Aromatic C-H carbons of the benzyl group. ~67 ppm: Methylene carbon (-CH₂) of the benzyl group. ~55-60 ppm: Quaternary carbon of the oxirane ring (C2). ~48-52 ppm: Methylene carbon of the oxirane ring (C3). ~18-22 ppm: Methyl carbon (-CH₃). |

| Infrared (IR) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1745-1755 cm⁻¹: Strong C=O stretch of the ester.[8] ~1250 cm⁻¹ & ~850 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the epoxide ring.[9] |

| Mass Spectrometry (MS) | m/z 192: Molecular ion (M⁺). m/z 91: Tropylium cation ([C₇H₇]⁺), a very common and stable fragment from the loss of the benzyl radical, often the base peak.[10] m/z 101: Fragment corresponding to [M - C₇H₇]⁺. m/z 148: Fragment from loss of CO₂. |

Synthesis and Manufacturing

Primary Synthetic Route: The Darzens Glycidic Ester Condensation

The most direct and widely recognized method for synthesizing glycidic esters is the Darzens condensation.[11][12] This reaction involves the base-mediated condensation of a carbonyl compound with an α-haloester.[13] For the title compound, this would specifically involve the reaction of a ketone (e.g., acetone) with a benzyl α-halopropanoate, such as benzyl 2-chloropropanoate, or alternatively, the reaction of formaldehyde with benzyl 2-chloropropanoate. The mechanism proceeds via the formation of a resonance-stabilized enolate, which acts as the nucleophile.[14]

The process begins with the deprotonation of the α-carbon of the haloester by a strong base, forming an enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone in a step analogous to an aldol addition.[13] The resulting alkoxide intermediate subsequently undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the final epoxide ring.[11][14]

Caption: The Darzens condensation proceeds in three key mechanistic steps.

Experimental Protocol: Representative Darzens Condensation

This protocol is a representative procedure adapted from established methods for glycidic ester synthesis.[15] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Charge the flask with a solution of the chosen ketone or aldehyde (1.0 equivalent) in an anhydrous solvent such as THF or toluene.

-

Base Addition: Prepare a solution or slurry of a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), in the same anhydrous solvent.

-

Condensation: Cool the flask to 0 °C in an ice bath. Add a solution of benzyl 2-chloropropanoate (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

-

Workup: Carefully quench the reaction by pouring it into a cold aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of Benzyl 2-methyloxirane-2-carboxylate lies in the controlled reactivity of the epoxide ring.

Epoxide Ring-Opening Reactions

The strained oxirane is susceptible to regioselective ring-opening by a variety of nucleophiles. Attack generally occurs at the less substituted C3 position due to steric hindrance at the quaternary C2 center. This reaction is fundamental to creating β-hydroxy-α-methyl esters and their derivatives, which are valuable chiral building blocks.[16]

Transformation to Carbonyl Compounds

A hallmark reaction of glycidic esters is their conversion into homologous aldehydes or ketones.[12] This is typically a two-step process:

-

Saponification: The benzyl ester is hydrolyzed under basic conditions to yield the corresponding glycidic acid salt.

-

Decarboxylation & Rearrangement: Acidification of the salt leads to the unstable glycidic acid, which readily undergoes decarboxylation. This loss of CO₂ is often concerted with the opening of the epoxide ring and a hydride or alkyl shift, resulting in the formation of a new carbonyl compound with one additional carbon atom compared to the starting aldehyde or ketone.[11][17]

Caption: Primary reactivity pathways for glycidic esters.

Applications in Research and Drug Development

Glycidic esters are crucial intermediates in the pharmaceutical industry.[16] While specific applications for the title compound are not widely documented, its structural class is implicated in the synthesis of complex molecules. The non-methylated analog, Benzyl oxirane-2-carboxylate, serves as an intermediate in preparing a metabolite of the muscle relaxant Guaifenesin.[1] The general class of glycidic esters has been instrumental in synthesizing frameworks found in drugs such as the antihypertensive agent diltiazem and the anticancer drug paclitaxel.[16] The ability to generate chiral α-hydroxy or α-amino acids from these precursors makes them highly valuable in medicinal chemistry.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for Benzyl 2-methyloxirane-2-carboxylate. The following recommendations are based on the known hazards of related glycidyl ethers, epoxides, and benzyl esters.[18][19] Epoxides as a class should be treated as potentially toxic and mutagenic.

-

GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19] May cause an allergic skin reaction. Harmful if swallowed or in contact with skin.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If aerosolization is possible, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[18]

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

-

References

-

Wikipedia. (n.d.). Darzens reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

-

R.E. Carroll, Inc. (2013). MSDS No: PS-201356. [Link]

-

BP. (2019). SAFETY DATA SHEET. [Link]

-

John L. Dufresne, Inc. (2016). Safety Data Sheet - Neutralene® 7030SF. [Link]

-

University of Babylon. (n.d.). The features of IR spectrum. [Link]

-

RBNAinfo. (2019). Safety Data Sheet. [Link]

-

Lindenschmidt, A. (2010). One of the earliest reported reactions applicable to the one-carbon homologation of aldehydes is the Darzens. [Link]

-

PubChem. (n.d.). Benzyl oxirane-2-carboxylate. [Link]

-

L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). Oxirane, 2-methyl-2-(phenylmethyl)-. [Link]

-

MDPI. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

-

Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]

-

PubChem. (n.d.). Methyl oxirane-2-carboxylate. [Link]

-

PubChemLite. (n.d.). Benzyl oxirane-2-carboxylate (C10H10O3). [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the benzyl protons of (R)-2 after (a) 365.... [Link]

-

SpectraBase. (n.d.). Benzyl 2'-o-methyllecanorate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PMC. (2026). Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

SciSpace. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. [Link]

-

ChemBK. (2024). Methyl 2,3-epoxypropionate. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oriental Journal of Chemistry. (n.d.). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. [Link]

-

PMC. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. [Link]

-

Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. [Link]

-

ResearchGate. (2016). (PDF) Darzens condensation; Glycidic esters. [Link]

-

Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Darzens condensation. [Link]

-

Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

Sources

- 1. Benzyl Oxirane-2-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Benzyl oxirane-2-carboxylate | C10H10O3 | CID 11805297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Oxirane, 2-methyl-2-(phenylmethyl)- | C10H12O | CID 10997197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Darzens reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Darzens Reaction [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

- 19. (E)-Benzyl 2-methylbut-2-enoate | 37526-88-8 [sigmaaldrich.com]

- 20. msdspds.bp.com [msdspds.bp.com]

- 21. co.monmouth.nj.us [co.monmouth.nj.us]

- 22. rbnainfo.com [rbnainfo.com]

Technical Guide: Benzyl 2-Methyloxirane-2-Carboxylate as a Synthetic Intermediate

Executive Summary

Benzyl 2-methyloxirane-2-carboxylate (also known as benzyl 2-methylglycidate) is a high-value synthetic intermediate utilized primarily for the introduction of quaternary carbon centers in complex organic molecules. Unlike simple glycidates, the 2-methyl substitution provides a direct pathway to

This guide details the synthesis, reactivity profile, and strategic application of this intermediate, focusing on its role as a "quaternary synthon" where the benzyl ester offers orthogonal protection, allowing for selective deprotection via hydrogenolysis in the presence of other sensitive ester groups.

Chemical Profile & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | Benzyl 2-methyloxirane-2-carboxylate |

| Common Name | Benzyl 2-methylglycidate |

| CAS Number | 1447734-06-6 (Racemic) / 70347-93-2 (General) |

| Molecular Formula | C |

| Molecular Weight | 192.21 g/mol |

| Precursor | Benzyl Methacrylate (CAS 2495-37-6) |

| Key Moiety | Strained Epoxide + Quaternary C2 + Benzyl Ester |

Structural Advantages

-

Quaternary Center (C2): The methyl group at C2 creates a quaternary center upon nucleophilic attack, a challenging structural feature to install via standard alkylation.

-

Orthogonal Protection: The benzyl ester can be cleaved via catalytic hydrogenolysis (

, Pd/C) under neutral conditions, preserving acid-labile groups (e.g., Boc, t-Butyl esters) or base-labile groups (e.g., methyl esters) elsewhere in the molecule. -

Regiocontrol: The steric bulk of the C2-methyl group directs nucleophilic attack almost exclusively to the C3 position.

Synthetic Routes[3][4][5][6][7][8]

The most robust route for the synthesis of benzyl 2-methyloxirane-2-carboxylate is the direct epoxidation of benzyl methacrylate. While Darzens condensation is possible for substituted derivatives, the methacrylate route offers higher atom economy for the unsubstituted C3 core.

Protocol A: Epoxidation of Benzyl Methacrylate (Standard)

Objective: Synthesis of Benzyl 2-methyloxirane-2-carboxylate from Benzyl Methacrylate.

Reagents:

-

Benzyl Methacrylate (1.0 equiv)

-

m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 70-75% purity)

-

Dichloromethane (DCM) (Solvent)

-

Saturated NaHCO

and Na

Methodology:

-

Preparation: Dissolve Benzyl Methacrylate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (12 mmol) portion-wise over 20 minutes. The slow addition prevents exotherms that could trigger polymerization of the methacrylate.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene spot.

-

Work-up:

-

Quench excess peroxide by adding saturated aqueous Na

SO -

Wash the organic layer with saturated NaHCO

( -

Wash with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 85:15).

-

Yield: Typical yields range from 80–90% as a colorless oil.

Reactivity Profile & Mechanistic Pathways[8][9]

The utility of benzyl 2-methyloxirane-2-carboxylate is defined by the competition between nucleophilic ring opening and acid-catalyzed rearrangement .

Nucleophilic Ring Opening (The "Payload" Pathway)

Under basic or neutral conditions, nucleophiles (amines, azides, thiols) attack the epoxide.

-

Regioselectivity: Attack occurs at C3 (the

-carbon). The C2 position is sterically shielded by the methyl and benzyl ester groups. -

Product: This pathway generates

-hydroxy-

Acid-Catalyzed Rearrangement

Under Lewis acid catalysis (e.g., BF

Visualization: Reactivity Map

Caption: Divergent reactivity pathways. The green path (C3 attack) is preferred for building complex scaffolds, while the red path represents rearrangement.

Strategic Applications in Drug Development

Case Study: Synthesis of -Methyl Amino Acids

-Methyl amino acids (e.g.,Workflow:

-

Ring Opening: React Benzyl 2-methyloxirane-2-carboxylate with Sodium Azide (NaN

) in the presence of NH-

Result: Benzyl 3-azido-2-hydroxy-2-methylpropionate.

-

-

Reduction: Catalytic hydrogenation (

, Pd/C).-

Simultaneous Transformation: The Pd/C catalyst performs two functions in one pot:

-

Reduces the azide (-N

) to an amine (-NH -

Cleaves the benzyl ester (-COOBn) to the free carboxylic acid (-COOH).

-

-

-

Result: Formation of

-methyl isoserine (or serine analogs depending on subsequent steps).

Protocol B: Regioselective Aminolysis

Objective: Synthesis of Benzyl 3-(benzylamino)-2-hydroxy-2-methylpropionate.

-

Mix: Combine Benzyl 2-methyloxirane-2-carboxylate (5 mmol) and Benzylamine (5.5 mmol) in Ethanol (20 mL).

-

Catalyst: Add Calcium Triflate [Ca(OTf)

] (10 mol%) as a mild Lewis acid to activate the epoxide without triggering rearrangement. -

Conditions: Reflux at 80°C for 6 hours.

-

Mechanism: The amine attacks the less hindered C3 carbon.

-

Work-up: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via column chromatography.

References

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[1] "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone". Organic Letters, 7(2), 255-258. [Link]

-

Kwon, M. S., et al. (2009).[2] "Synthesis of benzylic amines via Pd-catalyzed reactions". Journal of Organic Chemistry, 74, 2877-2879.[2] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11805297, Benzyl oxirane-2-carboxylate. [Link]

Sources

The Enduring Legacy of the Epoxide: A Technical Guide to the Discovery and History of Glycidic Esters

For the Modern Researcher: A Journey from Historical Curiosity to a Cornerstone of Synthesis

This guide offers a comprehensive exploration of glycidic esters, from their serendipitous discovery to their contemporary applications as pivotal intermediates in the synthesis of complex molecules and pharmaceuticals. We will delve into the foundational Darzens reaction, examining its mechanism, stereochemical intricacies, and the evolution of experimental protocols. By understanding the historical context and the underlying chemical principles, researchers and drug development professionals can better appreciate and harness the synthetic power of this versatile class of compounds.

The Dawn of the Glycidic Ester: A French Chemist's Insight

The story of glycidic esters is inextricably linked to the French chemist Auguste Georges Darzens . Born in Moscow in 1867 to French parents, Darzens was a polymath with degrees in mathematics, physical sciences, and medicine.[1][2] His diverse academic background undoubtedly contributed to his innovative approach to organic chemistry. In 1904, while working at the École Polytechnique in Paris, Darzens reported a novel reaction that would come to bear his name: the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, which he termed a "glycidic ester".[3][4][5] This discovery, now universally known as the Darzens reaction (or Darzens condensation), provided a direct and efficient route to these previously elusive epoxide structures.[1][4]

Darzens's initial publications in the Comptes Rendus of the French Academy of Sciences laid the groundwork for a reaction that would become a staple in the organic chemist's toolkit.[1] His work was particularly significant in an era when the understanding of reaction mechanisms was still in its infancy.[6] The reaction's ability to form a new carbon-carbon bond and an epoxide ring in a single step was a remarkable achievement.[7]

Unraveling the Mechanism: The Darzens Reaction in Detail

The enduring utility of the Darzens reaction lies in its elegant and predictable mechanism. The reaction proceeds through a series of well-defined steps, offering multiple points for control and optimization.

The reaction begins with the deprotonation of the α-haloester at the halogenated carbon by a base.[3][8] This generates a resonance-stabilized carbanion, an enolate, which is a potent nucleophile.[3][8] The choice of base is crucial; while strong bases like sodium amide (NaNH₂) can be used, alkoxides corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) are often preferred to prevent side reactions like transesterification.[6][9]

The newly formed enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[6][9] This step is analogous to an aldol addition and results in the formation of a halohydrin intermediate.[10][11] This intermediate possesses two new stereocenters, leading to the possibility of diastereomeric products.[10][11]

The final step is an intramolecular SN2 reaction.[6][9] The alkoxide oxygen of the halohydrin attacks the carbon bearing the halogen, displacing the halide and forming the three-membered epoxide ring.[6][9] This intramolecular cyclization is a key feature of the Darzens reaction.

Figure 1: Mechanism of the Darzens Reaction

The Question of Stereochemistry

A critical aspect of the Darzens reaction for modern synthetic chemists is its stereoselectivity. The reaction can produce a mixture of cis and trans diastereomers of the glycidic ester.[3][11] The ratio of these isomers is influenced by several factors, including the nature of the reactants, the base used, and the reaction conditions.[11] The initial aldol-type addition establishes the relative stereochemistry of the halohydrin intermediate.[10] The subsequent intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the halogen.[3]

Achieving high levels of stereocontrol in the Darzens reaction has been a significant area of research. Modern approaches often employ chiral auxiliaries or catalysts to induce enantioselectivity, making it a powerful tool for the synthesis of optically active compounds.[12][13]

From Laboratory Curiosity to Industrial Workhorse: Applications of Glycidic Esters

The synthetic utility of glycidic esters extends far beyond their initial discovery. Their strained epoxide ring makes them valuable intermediates for a wide range of chemical transformations.

One of the most important applications of glycidic esters is their conversion into aldehydes and ketones with one additional carbon atom.[4][14][15] This is typically achieved through saponification of the ester to the corresponding glycidic acid, followed by decarboxylation.[11][16] This transformation has been instrumental in the industrial synthesis of fragrances and vitamins.[6]

In the realm of drug discovery and development, glycidic esters are crucial chiral building blocks.[12] Their ability to undergo regioselective ring-opening reactions with various nucleophiles allows for the stereocontrolled introduction of new functional groups.[5][12] This has made them indispensable in the synthesis of complex pharmaceutical agents.

Figure 2: Synthetic Utility of Glycidic Esters

Prominent examples of pharmaceuticals synthesized using glycidic ester intermediates include:

-

Paclitaxel (Taxol®): A potent anticancer agent where a chiral glycidic ester derivative serves as a key building block for the construction of its complex side chain.[5][12]

-

Diltiazem: A calcium channel blocker used to treat hypertension, where an optically active glycidic ester is a crucial intermediate.[17][18]

-

Bestatin: An anticancer adjuvant whose synthesis utilizes the ring-opening of a glycidic ester.[5]

In the Modern Laboratory: A Validated Protocol for Glycidic Ester Synthesis

While Darzens' original procedures were groundbreaking, modern synthetic methods have been refined for improved yields, safety, and scalability. The following protocol for the synthesis of ethyl 3-methyl-3-phenylglycidate is a representative example of a contemporary Darzens condensation.[3]

Experimental Protocol: Synthesis of Ethyl 3-Methyl-3-phenylglycidate

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| Acetophenone | 120.15 | 120 g | 1.00 |

| Ethyl chloroacetate | 122.55 | 123 g | 1.00 |

| Sodium amide (powder) | 39.01 | 47.2 g | 1.21 |

| Benzene | 78.11 | 200 mL | - |

| Ice water | 18.02 | 700 g | - |

Procedure:

-

To a mixture of 120 g of acetophenone, 123 g of ethyl chloroacetate, and 200 ml of benzene in a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 47.2 g of powdered sodium amide portion-wise over a period of 2 hours.

-

Maintain the reaction temperature at 15°C during the addition of sodium amide.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours. The mixture will typically develop a red color.

-

Pour the resulting reaction mixture into 700 g of ice water to quench the reaction.

-

Separate the organic phase and extract the aqueous phase with benzene.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

-

Purify the residue by fractional distillation to yield ethyl 3-methyl-3-phenylglycidate (boiling point: 107°-113° C at 3 mmHg).[3] The expected yield is approximately 130 g.[3]

Causality and Self-Validation:

-

Portion-wise addition of sodium amide: This is critical to control the exothermic reaction and maintain the desired temperature, preventing side reactions.

-

Stirring: Vigorous stirring ensures efficient mixing of the reactants and base, promoting a complete reaction.

-

Quenching with ice water: This step neutralizes the strong base and stops the reaction. The use of ice water helps to dissipate any residual heat.

-

Extraction and drying: These standard workup procedures are essential for isolating the product from the reaction mixture and removing any water, which could hydrolyze the ester.

-

Fractional distillation: This purification technique separates the desired product from unreacted starting materials and any high-boiling impurities based on differences in their boiling points, ensuring the purity of the final product.

Conclusion: A Reaction for the Ages

From its discovery by the versatile chemist Auguste Georges Darzens over a century ago, the formation of glycidic esters has evolved from a novel observation to a fundamental and indispensable tool in organic synthesis. The Darzens reaction's ability to efficiently construct C-C bonds and epoxide rings in a single step, coupled with the synthetic versatility of the resulting glycidic esters, has secured its place in the pantheon of named reactions. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanism, and practical application of the Darzens reaction is not merely an academic exercise but a gateway to innovation in the synthesis of complex molecules that shape our world.

References

-

PrepChem. Synthesis of ethyl 3-methyl-3-phenylglycidate. [Link]

- Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). A new concept for highly diastereoselective and enantioselective Darzens reaction. Tetrahedron, 55(21), 6375-6386.

-

Scentspiracy. (2025, April 7). Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer. [Link]

-

Master Organic Chemistry. Darzens Condensation. [Link]

-

L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]

-

Grokipedia. Auguste Georges Darzens. [Link]

-

Organic Chemistry Portal. Darzens Reaction. [Link]

-

Wikipedia. Darzens reaction. [Link]

-

Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

- Meninno, S., & Lattanzi, A. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4209.

- Cera, G., et al. (2026, January 19). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 28(3), 1039-1043.

-

Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. [Link]

- Yoshihiro, T., et al. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)

- Google Patents. (1995).

- Chemical Science. (2012).

-

Unacademy. Darzens Glycidic Ester Synthesis. [Link]

-

ResearchGate. The Darzens Glycidic Ester Condensation. [Link]

-

ResearchGate. (2016). Darzens condensation; Glycidic esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Darzens Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Darzens Glycidic Ester Synthesis [unacademy.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. EP0440723B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]

- 18. semanticscholar.org [semanticscholar.org]

Strategic Utilization of Benzyl 2-Methyloxirane-2-Carboxylate in Chiral Scaffold Synthesis

The following technical guide details the strategic application of Benzyl 2-methyloxirane-2-carboxylate (also known as Benzyl 2-methylglycidate) in medicinal chemistry. It focuses on its utility as a chiral synthon for generating metabolically stable peptidomimetics and protease inhibitors.

Content Type: Technical Deep Dive Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Magic Methyl" Gateway

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group profoundly alters potency, selectivity, and metabolic stability—is a cornerstone of lead optimization. Benzyl 2-methyloxirane-2-carboxylate (BMOC) serves as a high-value electrophilic building block designed specifically to introduce this effect into the

Unlike simple alkyl halides, BMOC provides a "spring-loaded" oxirane ring fused with a masked carboxylate. This unique architecture allows for the rapid generation of

-

Protease Inhibitors: Mimicking the transition state of peptide bond hydrolysis (e.g., MMP, ACE inhibitors).

-

Peptidomimetics: Locking bio-active conformations and blocking metabolic degradation by eliminating the acidic

-proton.

Chemical Profile & Reactivity

BMOC represents a 2,2-disubstituted epoxide. Its reactivity is governed by the interplay between the strained oxirane ring and the electron-withdrawing benzyl ester.

| Property | Specification | Relevance to Synthesis |

| CAS Number | 1447734-06-6 | Unique identifier for the benzyl ester derivative. |

| Core Structure | 2-Methyl-2-carboxybenzyl-oxirane | Precursor to quaternary carbon centers. |

| Electrophilicity | High (Strain + Ester activation) | Facile ring-opening with weak nucleophiles. |

| Chirality | 1 Chiral Center (C2) | Available as racemate or enantiopure (via Shi Epoxidation). |

| Protecting Group | Benzyl Ester (OBn) | Orthogonal stability; removable via hydrogenolysis (H₂/Pd-C). |

The Quaternary Advantage

The defining feature of BMOC is the quaternary center at C2. In standard peptide synthesis, the

Technical Workflow 1: Enantioselective Synthesis

While racemic BMOC is useful for initial SAR (Structure-Activity Relationship) screening, clinical candidates require enantiopurity. The following protocol outlines the Shi Epoxidation route, which is preferred over Sharpless epoxidation for this substrate because BMOC is an electron-deficient alkene (derived from methacrylate) rather than an allylic alcohol.

Protocol: Shi Epoxidation of Benzyl Methacrylate

Objective: Synthesize (R)- or (S)-Benzyl 2-methyloxirane-2-carboxylate with >90% ee.

Reagents:

-

Substrate: Benzyl methacrylate

-

Catalyst: Shi Ketone (Fructose-derived organocatalyst)

-

Oxidant: Oxone® (Potassium peroxymonosulfate)

-

Buffer: Na₂B₄O₇ (pH 10.5)

Step-by-Step Methodology:

-

Preparation: Dissolve Benzyl methacrylate (1.0 equiv) and Shi Ketone (0.3 equiv) in a mixture of DMM/Acetonitrile (1:2 v/v). Cool to 0°C.[1][2]

-

Buffer System: Add 0.05 M Na₂B₄O₇ buffer (EDTA is recommended to chelate trace metals that decompose Oxone).

-

Oxidation: Slowly add a solution of Oxone (1.5 equiv) in water over 2 hours via a syringe pump. Simultaneously, add K₂CO₃ (5.8 equiv) to maintain pH ~10.5.

-

Why? The pH is critical. Too low (<10) and the epoxide hydrolyzes; too high (>11) and the Oxone decomposes.

-

-

Quench & Workup: Quench with dilute Na₂SO₃. Extract with ethyl acetate.[2] Wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc). The epoxide is sensitive to acid; use triethylamine-treated silica gel.

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of olefinic protons (5.5-6.2 ppm) and appearance of epoxide protons (doublets around 2.9-3.2 ppm).

-

Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/iPrOH (95:5).

Technical Workflow 2: Regioselective Ring Opening

The utility of BMOC lies in its ring-opening reactions. Under basic/nucleophilic conditions, attack predominantly occurs at the least hindered carbon (C3) , yielding a tertiary alcohol at C2.

Pathway: Synthesis of -Methyl Isoserine Scaffolds

This scaffold is a core component of next-generation taxoids and bestatin analogues.

Reagents:

-

Nucleophile: Sodium Azide (NaN₃) or Benzylamine.

-

Catalyst: NH₄Cl (mild activator) or LiClO₄.

-

Solvent: Methanol or Acetonitrile.

Step-by-Step Methodology:

-

Nucleophilic Attack: Dissolve BMOC (1 equiv) in MeOH. Add NaN₃ (3 equiv) and NH₄Cl (1.5 equiv). Reflux for 12 hours.

-

Intermediate Isolation: Evaporate solvent. Partition between water and DCM.[1][6] The product is Benzyl 3-azido-2-hydroxy-2-methylpropanoate .

-

Reduction (Staudinger or Hydrogenation):

-

Method A (Staudinger): Treat with PPh₃ / THF / H₂O to convert Azide (-N₃) to Amine (-NH₂).

-

Method B (Global Deprotection): If the final target requires the free acid, use H₂/Pd-C. This simultaneously reduces the azide to an amine and cleaves the benzyl ester, yielding 2-methylisoserine in one pot.

-

Visualization: Reaction Logic

The following diagram illustrates the bifurcation between synthesis and application pathways.

Caption: Synthesis and divergent application pathways of BMOC. The C2 quaternary center is preserved, providing metabolic stability.

Case Study: Designing an MMP-2 Inhibitor

Challenge: Matrix Metalloproteinase-2 (MMP-2) inhibitors often fail due to rapid hydrolysis of the peptide backbone in vivo.

Solution: Replace the labile P1' residue with an

-

Scaffold Generation: Use the Route B (Hydrolysis) from the diagram above to generate 2-methyl-2,3-dihydroxypropanoic acid .

-

Coupling: React the carboxylate with a Zinc-Binding Group (ZBG) precursor (e.g., hydroxylamine) and the P2' amino acid (e.g., tert-leucine).

-

Outcome: The resulting molecule possesses a tertiary hydroxyl group at the

-position. This sterically hinders the approach of metabolic peptidases, significantly increasing the plasma half-life (

Regulatory & Safety Considerations

Distinction from Controlled Precursors: It is vital to distinguish Benzyl 2-methyloxirane-2-carboxylate from "BMK Glycidate" (Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate).

-

BMOC (Target): Lacks the phenyl ring at the C3 position. It is a derivative of methacrylic acid.

-

BMK Glycidate (Illicit): Contains a phenyl ring at C3. It is a derivative of phenylacetic acid or benzaldehyde.

Analytical Validation: To ensure compliance and purity, verify the structure using ¹³C NMR .

-

BMOC: C3 appears as a methylene signal (

~50-55 ppm). -

BMK Glycidate: C3 appears as a methine signal (

~60+ ppm) with aromatic correlations in HMBC.

References

-

Shi Epoxidation Methodology: Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society. Link

-

Alpha-Methyl Amino Acids in Drug Design: Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.[7] Organic Letters. Link

-

Metabolic Stability of Alpha-Methylated Analogues: Hyvönen, T., et al. (2005). Metabolic stability of alpha-methylated polyamine derivatives. Journal of Medicinal Chemistry. Link

-

Epoxide Ring Opening Mechanics: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. Link

Sources

- 1. Production of 2-Methyl-3-phenylserine. , Hive Methods Discourse [chemistry.mdma.ch]

- 2. mdpi.com [mdpi.com]

- 3. nedmdg.org [nedmdg.org]

- 4. m.youtube.com [m.youtube.com]

- 5. DE10317878A1 - Process for the preparation of alpha-methylated cysteine and serine derivatives - Google Patents [patents.google.com]

- 6. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

Methodological & Application

Application Note: Precision Nucleophilic Addition to 2-Methyloxirane-2-carboxylates

Executive Summary

2-methyloxirane-2-carboxylates (also known as

This Application Note provides a definitive guide to the nucleophilic opening of these substrates. We focus on the C3-selective addition , which is the most reliable pathway for generating high-value

Mechanistic Insight: The Regioselectivity Paradox

To design reproducible protocols, one must understand the forces at play. In 2-methyloxirane-2-carboxylates, two opposing vectors dictate reactivity:

-

Steric Hindrance (Favors C3): The C2 position is quaternary (bonded to Methyl, Ester, Oxygen, and C3). It is sterically inaccessible to most nucleophiles under standard

conditions. -

Electronic Activation (Favors C2): The ester group at C2 is electron-withdrawing. In a transition state with significant carbocation character (e.g., strong acid catalysis), the positive charge is better stabilized at the tertiary C2 position, theoretically inviting attack.

The Reality: In 95% of synthetic applications, Sterics Win . The energy penalty to approach the quaternary C2 is too high for standard nucleophiles. Therefore, the dominant pathway is

Visualization: Regioselectivity Decision Matrix

Figure 1: Mechanistic flow showing why C3 attack is the dominant pathway for quaternary epoxy esters.

Protocol 1: Synthesis of -Methyl Isoserine Precursors (Azidolysis)

This is the industry-standard method for converting 2-methyloxirane-2-carboxylates into unnatural amino acid precursors. The reaction uses Sodium Azide (

Target Product: Methyl 3-azido-2-hydroxy-2-methylpropanoate.

Reagents & Equipment[1][2][3][4]

-

Substrate: Methyl 2-methyloxirane-2-carboxylate (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.5 equiv) -

Buffer/Activator: Ammonium Chloride (

) (1.5 equiv) or Lithium Perchlorate ( -

Solvent: Methanol/Water (8:1) or Acetonitrile (if using Lewis Acid)

-

Safety: Azides are potentially explosive. Work behind a blast shield. Avoid halogenated solvents with azides to prevent formation of diazidomethane.

Step-by-Step Methodology

-

Preparation: Dissolve

(1.5 equiv) and-

Why

? It buffers the solution (pH ~8-9), preventing base-catalyzed polymerization of the epoxide while activating the epoxide oxygen via H-bonding.

-

-

Addition: Add the epoxy ester (1.0 equiv) slowly to the azide solution at Room Temperature (25°C).

-

Reflux: Heat the mixture to 65°C (gentle reflux) for 4–6 hours.

-

Monitoring: Track disappearance of the epoxide protons (approx.

2.9-3.0 ppm) via

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove Methanol (Caution: Do not distill to dryness if residual azide is present).

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: The product is usually pure enough for the next step (reduction). If needed, purify via silica gel chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

The product should show a distinct IR stretch for the Azide group (~2100

Protocol 2: Lewis Acid-Catalyzed Aminolysis

Direct reaction with amines is often sluggish due to the steric bulk of the methyl group. Lewis Acids are required to activate the epoxide oxygen, lowering the activation energy for C3 attack.

Target Product:

Reagents

-

Catalyst: Ytterbium Triflate

(10 mol%) or Calcium Triflate-

Why Lanthanides? They are "water-tolerant" Lewis acids that coordinate strongly to the epoxide oxygen but allow amine nucleophiles to attack without deactivating the catalyst.

-

-

Nucleophile: Primary or Secondary Amine (1.1 equiv).

-

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology

-

Activation: Dissolve the epoxy ester (1.0 equiv) and

(0.1 equiv) in anhydrous Acetonitrile. Stir for 10 minutes at RT to allow coordination. -

Nucleophilic Attack: Add the amine (1.1 equiv) dropwise.

-

Reaction: Stir at 40–60°C.

-

Note: Sterically bulky amines (e.g., t-butylamine) may require higher temperatures (80°C) and longer times (12-24h).

-

-

Quench: Add water to hydrolyze the catalyst complex.

-

Extraction: Extract with Dichloromethane (DCM).

-

Purification: Flash chromatography is essential here to remove unreacted amine.

Comparative Data & Troubleshooting

Reaction Optimization Table

| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome/Notes |

| Solvent | Methanol | Acetonitrile | MeOH promotes transesterification side-products. MeCN is cleaner for esters. |

| Catalyst | None (Thermal) | Catalysts reduce reaction time from 24h to <4h and improve regioselectivity. | |

| Nucleophile | Benzylamine | Sodium Azide | Azide is smaller and faster (Steric advantage). Amines require Lewis Acid help. |

| Temperature | Reflux (65°C+) | 40°C (Catalyzed) | Lower temp prevents polymerization of the sensitive epoxy ester. |

Common Failure Modes

-

Transesterification: If using Methanol as a solvent with a Methyl ester substrate, no issue. If using an Ethyl ester substrate in Methanol, you will get mixed esters. Solution: Match the solvent alcohol to the ester group, or use a non-nucleophilic solvent (MeCN, THF).

-

Polymerization: The product (

-hydroxy ester) can react with the starting material. Solution: Use a slight excess of the nucleophile to ensure it outcompetes the product alkoxide.

Workflow Visualization

Figure 2: Operational workflow for nucleophilic addition protocols.

References

-

Synthesis of

-Amino Acids via Nucleophilic Ring Opening: -

Azide Opening Protocols

- Title: Reactions of Azides - Substitution, Reduction, Rearrangements, and More.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Lewis Acid Catalysis for Epoxides

- Title: Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with C

- Source: The Journal of Organic Chemistry (2020).

-

URL:[Link]

-

General Mechanism of Epoxide Opening

Sources

- 1. Chiral Lewis acid catalyzed resolution of racemic enol ester epoxides. Conversion of both enantiomers of an enol ester epoxide to the same enantiomer of acyloxy ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. new.zodml.org [new.zodml.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Benzyl 2-methyloxirane-2-carboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Trisubstituted Epoxides

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount.[][2] Chiral building blocks serve as foundational scaffolds, enabling the efficient and stereocontrolled construction of complex molecular architectures.[3] Among these, chiral epoxides are highly prized intermediates due to the inherent ring strain of the three-membered oxirane ring, which facilitates predictable and highly stereospecific ring-opening reactions.[4][5]

This guide focuses on Benzyl 2-methyloxirane-2-carboxylate , a specialized chiral building block featuring a quaternary stereocenter. The presence of a methyl and a benzyl carboxylate group at the C2 position creates a unique electronic and steric environment. This substitution pattern dictates the regiochemical outcome of nucleophilic attack, making it a powerful tool for installing complex chiral motifs. Furthermore, the benzyl ester serves as a robust protecting group that can be readily cleaved under mild hydrogenolysis conditions, revealing a carboxylic acid for further functionalization.

These application notes provide a comprehensive overview of the synthesis, reactivity, and practical application of Benzyl 2-methyloxirane-2-carboxylate, complete with detailed experimental protocols for its use in key synthetic transformations.

Section 1: Physicochemical Properties and Synthesis

The utility of a building block begins with its accessibility and fundamental properties. Benzyl 2-methyloxirane-2-carboxylate is a stable, synthetically accessible compound.

Compound Properties

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol | [6] |

| IUPAC Name | benzyl oxirane-2-carboxylate | [6] |

| Canonical SMILES | C1C(O1)C(=O)OCC2=CC=CC=C2 | [6] |

| InChIKey | LLZMVRSUOWXPTP-UHFFFAOYSA-N | [6] |

Synthetic Access

Enantiomerically pure 2,2-disubstituted epoxides are typically accessed via asymmetric synthesis, as direct resolution can be challenging. The most common industrial strategies for analogous compounds involve the asymmetric epoxidation of a corresponding alkene precursor or the kinetic resolution of a racemate.[7]

A plausible and highly effective route is the asymmetric epoxidation of benzyl tiglate (benzyl (E)-2-methylbut-2-enoate) using a chiral catalyst system. Organocatalytic methods, for instance, employing chiral ketone catalysts, have shown great promise for the epoxidation of electron-deficient alkenes.[8]

Caption: Plausible synthetic route via asymmetric epoxidation.

Section 2: Principles of Reactivity: Regio- and Stereoselective Ring-Opening

The core utility of Benzyl 2-methyloxirane-2-carboxylate stems from the predictable and controllable ring-opening of the epoxide. The outcome of the reaction is critically dependent on the reaction conditions, specifically whether they are acidic or basic/neutral. This dichotomy allows for selective access to two different constitutional isomers from a single chiral precursor.

Mechanism and Regioselectivity

The epoxide ring contains two electrophilic carbons, C2 and C3.

-

C2: A quaternary, sterically hindered carbon.

-

C3: A secondary, sterically accessible carbon.

Under Basic or Neutral (Sₙ2-like) Conditions: The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile will attack the sterically least hindered carbon, which is C3 .[9][10] This pathway is favored for strong, anionic nucleophiles (e.g., Grignard reagents, alkoxides, thiolates). The driving force is the relief of ring strain.[5]

Under Acidic (Sₙ1-like) Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making the epoxide a much better electrophile.[5][11] The C-O bonds begin to weaken, and a significant partial positive charge develops on the carbon atom that can best stabilize it. In this case, the quaternary carbon C2 can better stabilize a positive charge than the secondary carbon C3. Consequently, the nucleophile preferentially attacks the more substituted C2 position.[9][10] The mechanism has substantial Sₙ1 character, though a full carbocation is rarely formed.[11]

Stereoselectivity

In both mechanistic pathways, the nucleophilic attack occurs from the backside relative to the C-O bond being broken. This results in a clean inversion of stereochemistry at the site of attack, ensuring a high-fidelity transfer of chirality from the epoxide to the product.[4][9]

Sources

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Portico [access.portico.org]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 6. Benzyl oxirane-2-carboxylate | C10H10O3 | CID 11805297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. byjus.com [byjus.com]

Application Notes & Protocols: Asymmetric Synthesis with Benzyl 2-Methyloxirane-2-carboxylate

Introduction: The Strategic Value of Benzyl 2-Methyloxirane-2-carboxylate in Chiral Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral epoxides are powerful intermediates due to their inherent ring strain and susceptibility to stereospecific ring-opening reactions, allowing for the controlled installation of multiple stereocenters.[1] Among these, Benzyl 2-methyloxirane-2-carboxylate, a 2,2-disubstituted glycidic ester, has emerged as a particularly valuable chiral building block.

This molecule possesses a quaternary stereocenter, and the presence of both a methyl group and a benzyl carboxylate group on the same carbon atom creates a unique steric and electronic environment. This substitution pattern governs the regioselectivity of nucleophilic attack, making it a predictable and reliable precursor for the synthesis of complex chiral molecules such as α-hydroxy-β-amino acids, chiral tertiary alcohols, and other key intermediates for active pharmaceutical ingredients (APIs).[2][3]

These application notes provide a detailed guide to the synthesis and application of Benzyl 2-methyloxirane-2-carboxylate, focusing on scientifically-grounded protocols and the underlying principles that ensure successful and reproducible outcomes.

Asymmetric Synthesis of (R)-Benzyl 2-Methyloxirane-2-carboxylate

The most reliable and widely adopted method for the asymmetric synthesis of chiral epoxides is the Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols.[4][5] This method offers high enantioselectivity and predictable stereochemical outcomes based on the choice of the chiral tartrate ligand.

Principle: The SAE of Benzyl 2-methylallyl alcohol utilizes a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) enantiomer. tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant. The choice of (+)-DET or (-)-DET directs the epoxidation to occur on a specific face of the double bond, yielding the corresponding (R) or (S) epoxide with high enantiomeric excess (ee).

Protocol 2.1: Sharpless Asymmetric Epoxidation

This protocol details the synthesis of (R)-Benzyl 2-methyloxirane-2-carboxylate starting from Benzyl 2-methylacrylate.

Step 1: Reduction of Benzyl 2-methylacrylate to Benzyl 2-methylallyl alcohol

-

To a stirred solution of Benzyl 2-methylacrylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes) dropwise over 1 hour, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allylic alcohol. Purify by flash column chromatography.

Step 2: Asymmetric Epoxidation

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere.

-

Charge the flask with anhydrous dichloromethane (DCM) and cool to -20 °C.

-

Add Titanium(IV) isopropoxide (1.0 eq) followed by (+)-Diethyl tartrate ((+)-DET, 1.2 eq) and stir for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add the Benzyl 2-methylallyl alcohol (1.0 eq), dissolved in a small amount of DCM, dropwise to the catalyst solution.

-

Add tert-Butyl hydroperoxide (TBHP, 2.0 eq, 5.5 M solution in decane) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction at -20 °C for 4-6 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure (R)-Benzyl 2-methyloxirane-2-carboxylate.

Key Synthetic Transformations: Nucleophilic Ring-Opening Reactions

The synthetic utility of Benzyl 2-methyloxirane-2-carboxylate is primarily realized through its regioselective ring-opening reactions. Due to the steric hindrance at the quaternary C2 carbon, nucleophilic attack under basic or neutral conditions occurs almost exclusively at the less substituted C3 carbon in an Sₙ2 fashion.[6][7] This results in inversion of stereochemistry at C3 and provides a reliable method for creating a new stereocenter.

Diagram: General Workflow of Asymmetric Synthesis

Caption: Workflow from starting material to high-value chiral products.

Protocol 3.1: Synthesis of Chiral β-Amino Esters via Aminolysis

β-Amino alcohols and their derivatives are crucial components of many pharmaceuticals. The ring-opening of Benzyl 2-methyloxirane-2-carboxylate with amines provides a direct route to chiral β-amino esters.

Principle: Primary or secondary amines act as nucleophiles, attacking the C3 position of the epoxide. The reaction is often catalyzed by a Lewis acid or simply by heating in a protic solvent to facilitate proton transfer and ring opening.

-

To a solution of (R)-Benzyl 2-methyloxirane-2-carboxylate (1.0 eq) in isopropanol, add the desired primary amine (e.g., Benzylamine, 1.5 eq).

-

Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess amine, followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the corresponding (R)-benzyl 3-(benzylamino)-2-hydroxy-2-methylpropanoate.

Diagram: Regioselective Ring-Opening Mechanism

Caption: Sₙ2 attack at the less hindered C3 position.

Protocol 3.2: Synthesis of Chiral β-Azido Esters

Azides are versatile functional groups that can be readily converted to amines by reduction or participate in cycloaddition reactions.

Principle: Sodium azide (NaN₃) is an excellent nucleophile for epoxide ring-opening. The reaction is typically performed in a polar protic solvent mixture, such as H₂O/acetone, often with a catalyst like ammonium chloride to facilitate protonation of the developing alkoxide.

-

In a round-bottom flask, dissolve (R)-Benzyl 2-methyloxirane-2-carboxylate (1.0 eq) in a 4:1 mixture of acetone and water.

-

Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

-

Heat the mixture to 60 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by flash column chromatography to afford (R)-benzyl 3-azido-2-hydroxy-2-methylpropanoate.

Data Summary: Representative Ring-Opening Reactions

The following table summarizes expected outcomes for the nucleophilic ring-opening of (R)-Benzyl 2-methyloxirane-2-carboxylate.

| Nucleophile | Reagent(s) | Product | Typical Yield | Regioselectivity (C3:C2) |

| Amine | R-NH₂, iPrOH, Reflux | β-Amino Ester | 85-95% | >99:1 |

| Azide | NaN₃, NH₄Cl, Acetone/H₂O | β-Azido Ester | 90-98% | >99:1 |

| Thiol | R-SH, NaH, THF | β-Thioether Ester | 80-90% | >99:1 |

| Cyanide | KCN, NH₄Cl, MeOH/H₂O | β-Cyano Ester | 75-85% | >98:2 |

Conclusion and Expert Recommendations

Benzyl 2-methyloxirane-2-carboxylate is a robust and highly predictable chiral building block for asymmetric synthesis. Its value is rooted in the high fidelity of the Sharpless Asymmetric Epoxidation for its preparation and the exceptional regioselectivity of its ring-opening reactions.

For optimal results, the following points should be considered:

-

Anhydrous Conditions: The Sharpless epoxidation is highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.

-

Temperature Control: Maintaining low temperatures (-20 °C) during the epoxidation is critical for achieving high enantioselectivity.

-

Nucleophile Choice: Strong, basic nucleophiles reliably attack the C3 position.[6][7] For weaker nucleophiles, Lewis acid catalysis may be required, which can in some cases alter the regioselectivity.

-

Protecting Groups: The resulting hydroxyl group from the ring-opening can be protected using standard methodologies (e.g., silylation, benzylation) to enable further synthetic transformations at other positions of the molecule.